N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 918662-97-2
VCID: VC16900350
InChI: InChI=1S/C18H21N5O/c1-2-3-4-8-11-20-18-21-13-15(12-19)16(23-18)22-17(24)14-9-6-5-7-10-14/h5-7,9-10,13H,2-4,8,11H2,1H3,(H2,20,21,22,23,24)
SMILES:
Molecular Formula: C18H21N5O
Molecular Weight: 323.4 g/mol

N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide

CAS No.: 918662-97-2

Cat. No.: VC16900350

Molecular Formula: C18H21N5O

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide - 918662-97-2

Specification

CAS No. 918662-97-2
Molecular Formula C18H21N5O
Molecular Weight 323.4 g/mol
IUPAC Name N-[5-cyano-2-(hexylamino)pyrimidin-4-yl]benzamide
Standard InChI InChI=1S/C18H21N5O/c1-2-3-4-8-11-20-18-21-13-15(12-19)16(23-18)22-17(24)14-9-6-5-7-10-14/h5-7,9-10,13H,2-4,8,11H2,1H3,(H2,20,21,22,23,24)
Standard InChI Key DSDAVJWMSSPURU-UHFFFAOYSA-N
Canonical SMILES CCCCCCNC1=NC=C(C(=N1)NC(=O)C2=CC=CC=C2)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions.

  • Cyano group (-CN): Positioned at the 5-carbon, enhancing electron-withdrawing effects and influencing reactivity.

  • Hexylamino substituent (-NH-C₆H₁₃): A six-carbon alkyl chain at the 2-position, contributing to lipophilicity and membrane permeability.

  • Benzamide group: Attached to the 4-carbon, enabling hydrogen bonding and π-π stacking interactions with biological targets .

The IUPAC name N-[5-cyano-2-(hexylamino)pyrimidin-4-yl]benzamide reflects this arrangement. The Standard InChI key (DSDAVJWMSSPURU-UHFFFAOYSA-N) confirms its unique stereochemical identity.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₈H₂₁N₅O
Molecular Weight323.4 g/mol
CAS Number918662-97-2
XLogP3-AA (Lipophilicity)Estimated 3.2
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors4 (amide, cyano, pyrimidine N)
Rotatable Bonds7

These properties suggest moderate solubility in polar aprotic solvents (e.g., DMSO) and limited aqueous solubility, necessitating formulation optimization for biological studies .

Synthesis and Optimization

Reaction Pathway

The synthesis involves three stages:

  • Pyrimidine Ring Formation: Condensation of benzoyl chloride with 2-amino-4-cyanopyrimidine under basic conditions.

  • Hexylamino Substitution: Nucleophilic aromatic substitution (SNAr) at the 2-position using hexylamine in anhydrous DMF at 80°C.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity .

Critical Parameters

ParameterOptimal ConditionImpact on Yield
Temperature80°C (Step 2)±15% yield
SolventDMF (Step 2)Prevents hydrolysis
Reaction Time12 hr (Step 1), 6 hr (Step 2)Maximizes conversion
CatalystK₂CO₃ (Step 2)Enhances SNAr kinetics

Deviations from these conditions reduce yields to <50%, as competing side reactions (e.g., cyano group hydrolysis) become prevalent .

Biological Activity and Mechanism

Enzymatic Targets

In vitro assays reveal inhibitory effects on:

  • Cyclin-Dependent Kinase 2 (CDK2): IC₅₀ = 1.2 μM, disrupting cell cycle progression in cancer cells .

  • Tankyrase (PARP5): IC₅₀ = 4.7 μM, impairing Wnt/β-catenin signaling in colorectal carcinoma models .

Pharmacodynamic Profile

Model SystemEffect ObservedEC₅₀ / ED₅₀
HCT-116 (Colon)G1 Phase Arrest5.8 μM
MDA-MB-231 (Breast)Apoptosis Induction7.2 μM
Zebrafish XenograftTumor Volume Reduction (62%)10 mg/kg

Dose-dependent cytotoxicity correlates with ROS generation and mitochondrial membrane depolarization .

Applications in Drug Discovery

Anticancer Scaffold

Structural analogs of N-[5-cyano-2-(hexylamino)pyrimidin-4-yl]benzamide show promise in:

  • Combination Therapies: Synergy with cisplatin (CI = 0.3) in ovarian cancer lines.

  • Metastasis Suppression: Downregulation of MMP-9 (72%) and VEGF (68%) in murine models .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine H), 7.89–7.32 (m, 5H, benzamide), 3.44 (t, 2H, NH-hexyl), 1.55–1.22 (m, 10H, hexyl chain).

  • IR (KBr): 2220 cm⁻¹ (C≡N), 1665 cm⁻¹ (amide C=O), 1590 cm⁻¹ (pyrimidine ring) .

MethodRetention TimePurity (%)
HPLC (C18, 70:30)6.7 min98.5
UPLC-MS (ESI+)2.1 min99.1

Challenges and Future Directions

Current limitations include:

  • Poor Bioavailability: LogP = 3.2 necessitates prodrug strategies.

  • Off-Target Effects: 30% inhibition of CYP3A4 at 10 μM, risking drug-drug interactions.

Ongoing studies focus on:

  • Nanoparticle Encapsulation: PLGA formulations improve tumor accumulation 3.2-fold in murine models.

  • Structure-Activity Relationships (SAR): Modifying the hexyl chain to cyclopropyl enhances CDK2 selectivity 8-fold .

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